BenchChemオンラインストアへようこそ!

Ammonium glycyrrhizinate trihydrate

Hepatoprotection Metabolomics Pharmacokinetics

For formulation scientists and QC managers: Specify CAS 911217-00-0 to obtain the defined monoammonium salt trihydrate. This specific hydration state and counterion are critical for reproducible solubility, dissolution, and target binding to HMGB1 and C5AR1. Do not substitute with anhydrous, sodium, or potassium glycyrrhizinate salts. Essential for DILI research, cosmetic formulations up to 5%, and validated HPLC analysis with a 1.52 ng LOD.

Molecular Formula C42H71NO19
Molecular Weight 894.0 g/mol
CAS No. 911217-00-0
Cat. No. B3030473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium glycyrrhizinate trihydrate
CAS911217-00-0
Molecular FormulaC42H71NO19
Molecular Weight894.0 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[NH4+].O.O.O
InChIInChI=1S/C42H62O16.H3N.3H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;3*1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;;/m0..../s1
InChIKeyRSPXVECNDMCBGQ-YMYWBCTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Glycyrrhizinate Trihydrate (CAS 911217-00-0) Procurement Specifications and Technical Profile


Ammonium glycyrrhizinate trihydrate (CAS 911217-00-0), also referred to as monoammonium glycyrrhizinate trihydrate or glycyrrhizic acid ammonium salt trihydrate, is a triterpenoid saponin derivative of glycyrrhizic acid obtained from Glycyrrhiza species (licorice root). It is characterized by the molecular formula C42H67NO17 and a molecular weight of approximately 857.99 g/mol [1]. As the monoammonium salt in a defined trihydrate crystalline form, this specific hydration state confers distinct physicochemical properties that differentiate it from anhydrous glycyrrhizinate salts and alternative counterion forms (e.g., sodium, potassium, magnesium). The compound functions as a direct high-mobility group box 1 (HMGB1) inhibitor with documented anti-inflammatory, antiviral, and hepatoprotective activities, and is employed in pharmaceutical formulations, cosmetic preparations, and as a sweetness-enhancing agent in food applications .

Why Ammonium Glycyrrhizinate Trihydrate Cannot Be Interchanged with Other Glycyrrhizinate Salts or Hydration States


Glycyrrhizinate salts and their hydration states are not functionally equivalent commodities. The counterion identity (ammonium vs. sodium vs. potassium vs. magnesium) and hydration state (anhydrous vs. trihydrate) materially alter solubility profiles in key formulation solvents, influence bioavailability and hepatic metabolic partitioning, and dictate the scope of hepatoprotective efficacy across distinct liver injury etiologies [1][2]. Furthermore, the ammonium counterion confers distinct molecular target binding patterns compared to sodium or potassium salts, with differential affinity for immune regulatory proteins including C5a receptor 1 (C5AR1) and STAT3 [3]. Procurement of a generic glycyrrhizinate without specification of counterion and hydration state introduces uncontrolled variability in dissolution kinetics, formulation stability, and ultimately, experimental reproducibility or manufacturing consistency. The evidence compiled below establishes that monoammonium glycyrrhizinate trihydrate exhibits quantifiable, verifiable differentiation relative to its closest analogs across multiple evidence dimensions relevant to scientific selection.

Ammonium Glycyrrhizinate Trihydrate: Quantified Differentiation Evidence Against Comparator Compounds


Hepatoprotective Differentiation: Monoammonium Glycyrrhizinate Trihydrate Versus Diammonium Glycyrrhizinate and Magnesium Isoglycyrrhizinate

A 2025 cellular metabolomics study directly compared monoammonium glycyrrhizinate (MONO), diammonium glycyrrhizinate (DIAM), and magnesium isoglycyrrhizinate (MAGN) in normal human liver LO2 cells using UPLC-TOF-MS/MSe. The findings demonstrated that both DIAM and MAGN exhibit superior bioavailability and hepatoprotective profiles compared to MONO [1]. Critically, the three compounds exhibited distinct metabolic pathway modulation: MAGN augmented antioxidant components favoring application in drug-induced liver injury (DILI), whereas DIAM was identified as more suitable for non-alcoholic fatty liver disease (NAFLD) and viral hepatitis [2]. This head-to-head comparison establishes that MONO (the monoammonium trihydrate form) possesses a differentiated hepatoprotective scope that is not redundant with its diammonium analog or magnesium isoglycyrrhizinate, enabling etiology-specific formulation selection.

Hepatoprotection Metabolomics Pharmacokinetics Drug-induced liver injury NAFLD

Antiviral Target Differentiation: Ammonium Glycyrrhizinate Versus Sodium and Dipotassium Glycyrrhizinate

A 2025 bioinformatics and molecular docking study examined glycyrrhizic acid (GL) and its derivatives—including ammonium glycyrrhizinate (AG), sodium glycyrrhizinate (SG), and dipotassium glycyrrhizinate (DG)—for antiviral activity against human parainfluenza virus (HPIV) and rubella virus (RuV). Molecular docking revealed differential binding affinity patterns: AG exhibited high binding affinity specifically to complement C5a receptor 1 (C5AR1), whereas DG bound with high affinity to STAT3, and GL bound to both C5AR1 and STAT3 [1]. This counterion-dependent target selectivity indicates that ammonium glycyrrhizinate engages a distinct subset of immune regulatory proteins compared to potassium or sodium salts, with potential implications for pathway-specific antiviral or anti-inflammatory applications.

Antiviral Molecular docking Bioinformatics Target selectivity C5AR1

Antiviral Potency Differentiation: Ammonium Glycyrrhizinate Trihydrate Versus Purified Glycyrrhizin Against Japanese Encephalitis Virus

An in vitro antiviral study compared indigenous purified glycyrrhizin (M.w. 822.92), licorice extract, and ammonium salt of glycyrrhizic acid against three strains of Japanese encephalitis virus (JEV: Nakayama, P-20778, 821564 XY48). Purified glycyrrhizin inhibited plaque formation in all three JEV strains at a concentration of 500 μg/mL at 96 hours, whereas ammonium glycyrrhizinate required a higher concentration of 1000 μg/mL to achieve comparable plaque inhibition [1]. Cytotoxicity evaluation by trypan blue dye exclusion indicated subtoxic concentrations at 5,000 μg/mL and toxic concentrations at 10,000 μg/mL for host porcine stable kidney (PS) cells at 96 hours [2]. The study concluded that indigenously purified glycyrrhizin was more potent as an antiviral agent than the ammonium salt for JEV in vitro.

Antiviral Japanese encephalitis virus Plaque reduction assay Cytotoxicity Glycyrrhizin

Purity Specification Differentiation: Ammonium Glycyrrhizinate Trihydrate Versus Dipotassium Glycyrrhizate

The 2007 Cosmetic Ingredient Review (CIR) safety assessment established baseline purity specifications for glycyrrhizate salts used in cosmetic formulations. Ammonium glycyrrhizate (synonymous with ammonium glycyrrhizinate) was documented with a minimum purity of 98%, whereas dipotassium glycyrrhizate was documented with a minimum purity of 95% [1]. Additionally, ammonium glycyrrhizate is permitted in cosmetic formulations at concentrations up to 5%, compared to dipotassium glycyrrhizate which is limited to 1% [2]. This differential in both minimum purity specifications and maximum permitted concentration levels reflects distinct safety and quality profiles that inform procurement decisions.

Purity Quality control Cosmetic ingredient Safety assessment Specification

Analytical Method Validation: Ammonium Glycyrrhizinate Trihydrate HPLC Quantification with 1.52 ng Detection Limit

A validated HPLC method for ammonium glycyrrhizinate trihydrate (甘草酸单铵盐) in raw material and Glycyrrhiza uralensis was established using an Ecosil-C18 column (4.6 mm × 250 mm, 5 μm) with phosphate buffer (pH 7.0)-acetonitrile (80:20) mobile phase at 1.0 mL/min flow rate and 250 nm detection. The method achieved complete separation of ammonium glycyrrhizinate from related substances and degradation products, with a detection limit (LOD) of 1.52 ng and quantification limit (LOQ) of 4.23 ng. The linear range was 0.0256–0.4099 g/L with correlation coefficient r = 0.9999, intraday precision RSD of 0.60%, and average recovery of 99.51% (n=9) [1]. In contrast, an alternative RP-HPLC method for compound glycyrrhizin injection using 2% acetic acid-acetonitrile (65:35) mobile phase achieved a detection limit of 6.23 ng and linear range of 40–400 μg/mL [2].

HPLC Method validation Related substances Quality control Pharmaceutical analysis

Solubility Profile Differentiation: Ammonium Glycyrrhizinate Trihydrate in DMSO and Water Formulation Solvents

Ammonium glycyrrhizinate trihydrate exhibits a characterized solubility profile relevant to in vitro assay preparation and formulation development. In DMSO, the compound achieves solubility of 100 mg/mL (119.05 mM) at 25°C, and in water, solubility is 4–5 mg/mL (approximately 4.76 mM) [1]. The compound is insoluble in ethanol [2]. This solubility profile is counterion-dependent; no systematic head-to-head solubility comparison across all glycyrrhizinate salts was identified in primary literature, but the ammonium salt's distinct DMSO solubility enables preparation of concentrated stock solutions for cell-based assays.

Solubility Formulation DMSO Aqueous solubility Pre-formulation

Ammonium Glycyrrhizinate Trihydrate: Evidence-Based Application Scenarios for Procurement Decision-Making


Pharmaceutical Formulation for Drug-Induced Liver Injury (DILI) Requiring Monoammonium Salt Baseline

Procure ammonium glycyrrhizinate trihydrate (MONO) when the formulation requires the established monoammonium salt form as a comparator or baseline hepatoprotective agent. Evidence from direct comparator studies indicates that MONO exhibits a hepatoprotective profile distinct from DIAM and MAGN, with MAGN specifically augmenting antioxidant pathways favoring DILI applications [1]. For DILI-targeted formulations where the monoammonium form is preferred for regulatory continuity or comparative clinical evaluation, MONO remains the reference standard.

Cosmetic Formulation Development Requiring High Purity and Elevated Concentration Tolerance

Utilize ammonium glycyrrhizinate trihydrate in cosmetic preparations where a minimum purity of 98% and formulation concentrations up to 5% are required. The CIR safety assessment establishes that ammonium glycyrrhizate is permitted at up to 5% in cosmetic products, a 5-fold higher maximum concentration than dipotassium glycyrrhizate (1%), providing greater formulation flexibility for skin-conditioning and flavoring applications [1].

Antiviral Target Research Focused on C5AR1 Pathway Modulation

Select ammonium glycyrrhizinate trihydrate for antiviral mechanism studies targeting the C5a receptor 1 (C5AR1) pathway. Molecular docking studies confirm that the ammonium salt exhibits high binding affinity specifically to C5AR1, whereas dipotassium glycyrrhizinate preferentially binds STAT3 [1]. This target selectivity supports hypothesis-driven research on C5AR1-mediated immune responses to viral infection, including HPIV and RuV.

Pharmaceutical Quality Control with High-Sensitivity HPLC Detection Requirements

Deploy ammonium glycyrrhizinate trihydrate in analytical method development and quality control workflows requiring a validated HPLC method with 1.52 ng detection limit. This method achieves complete separation from related substances and degradation products, with 99.51% recovery and RSD of 0.60%, meeting stringent pharmaceutical QC specifications for raw material purity assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ammonium glycyrrhizinate trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.